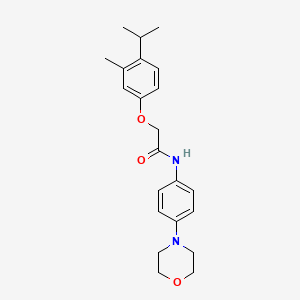
2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide, also known as MPAPA, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. MPAPA is a small molecule with a molecular weight of 412.55 g/mol and a chemical formula of C24H32N2O3.
Applications De Recherche Scientifique
Structural Aspects and Properties of Related Compounds
Research on structurally related compounds, such as those containing amide and isoquinoline derivatives, has been focused on their structural aspects and the formation of inclusion compounds. These studies have shown that certain derivatives can form gels or crystalline solids when treated with mineral acids, and their host–guest complexes exhibit enhanced fluorescence emission. Such properties are significant for understanding the molecular interactions and potential applications of similar compounds in materials science and sensor technology (A. Karmakar, R. Sarma, J. Baruah, 2007).
Pharmacological Characterization of Analogues
In the pharmacological domain, analogues of 2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide, such as Modafinil, have been studied for their neurochemical substrates and interaction with neurotransmitter transporters. These studies offer insights into the mechanisms by which these compounds might modulate neurotransmitter systems, providing a foundation for further exploration of therapeutic applications (B. Madras et al., 2006).
Binding Studies and Drug Design
Binding studies of new paracetamol derivatives have been conducted to understand their interactions with DNA and proteins. Such research is crucial for drug design, offering insights into the molecular basis of drug action and facilitating the development of novel therapeutic agents (N. Raj, 2020).
Chemoselective Acetylation and Synthesis
Research into chemoselective acetylation using immobilized lipase presents a green chemistry approach to synthesizing intermediates like N-(2-hydroxyphenyl)acetamide. These studies contribute to the development of environmentally friendly synthetic methods in pharmaceutical manufacturing (Deepali B Magadum, G. Yadav, 2018).
Antiviral and Antiapoptotic Effects
The therapeutic efficacy of novel compounds against viral infections, such as Japanese encephalitis, has been evaluated, showing significant antiviral and antiapoptotic effects. These findings underscore the potential of related compounds in treating viral diseases and their mechanisms of action (Joydeep Ghosh et al., 2008).
Propriétés
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-16(2)21-9-8-20(14-17(21)3)27-15-22(25)23-18-4-6-19(7-5-18)24-10-12-26-13-11-24/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXREXHNSXYGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

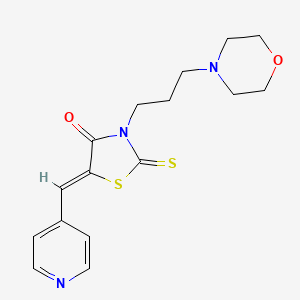
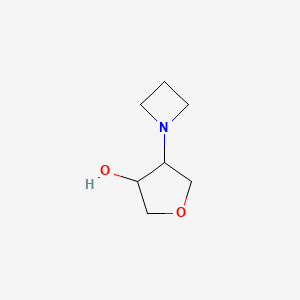
![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)
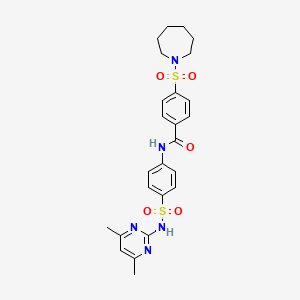
![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)


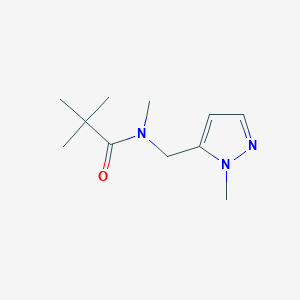

![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)
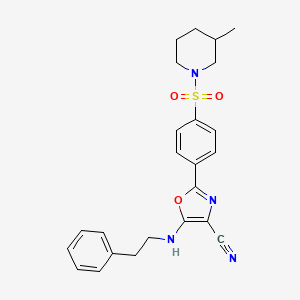
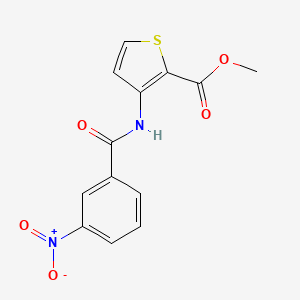
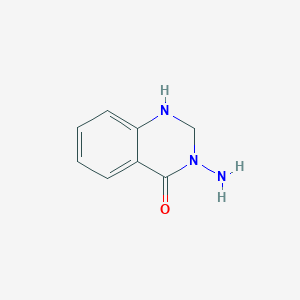
![N,N-Dimethyl-6-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997245.png)